4-benzyl-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

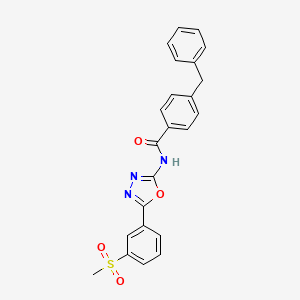

The compound 4-benzyl-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide features a 1,3,4-oxadiazole core substituted with a 3-(methylsulfonyl)phenyl group at position 5 and a benzamide moiety at position 2, further modified by a benzyl group at the para-position of the benzamide (Fig. 1). This structure combines electron-withdrawing (methylsulfonyl) and lipophilic (benzyl) groups, which may enhance target binding and metabolic stability.

Properties

IUPAC Name |

4-benzyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O4S/c1-31(28,29)20-9-5-8-19(15-20)22-25-26-23(30-22)24-21(27)18-12-10-17(11-13-18)14-16-6-3-2-4-7-16/h2-13,15H,14H2,1H3,(H,24,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUXAONGDZJTBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the benzyl group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the oxadiazole intermediate.

Attachment of the methylsulfonyl phenyl group: This can be done through a sulfonation reaction, where a methylsulfonyl chloride reacts with the phenyl group under basic conditions.

Formation of the benzamide moiety: This step involves the reaction of the oxadiazole intermediate with a benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.

Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halides, acids, and bases are commonly used in substitution reactions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzyl and phenyl derivatives.

Scientific Research Applications

4-benzyl-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzyl and methylsulfonyl groups may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Molecular Properties

The following table highlights key structural differences and properties between the target compound and its analogues:

*Calculated based on molecular formula.

Key Observations:

Compounds with halogen substituents (e.g., bromo in ) show Ca²⁺/calmodulin inhibition, suggesting halogen bonding may play a role in target engagement.

Molecular Weight and Drug-Likeness :

- The target compound (522.55 g/mol) exceeds the typical range for orally bioavailable drugs (≤500 g/mol), whereas analogues like (389.45 g/mol) and (374.19 g/mol) are more compliant with Lipinski’s rules.

Synthetic Feasibility :

Physicochemical and ADME Properties

- Solubility : Sulfonyl and sulfamoyl groups improve aqueous solubility but may reduce blood-brain barrier penetration.

- Metabolic Stability : Methylsulfonyl groups are less prone to oxidative metabolism than ethylthio or benzyl substituents.

Biological Activity

4-benzyl-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 356.44 g/mol

The presence of the oxadiazole moiety is significant for its biological activity, as this heterocyclic structure is often associated with various pharmacological effects.

Synthesis

The synthesis of 4-benzyl-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:

- Formation of the Oxadiazole Ring : The reaction between an appropriate hydrazine derivative and a carboxylic acid derivative leads to the formation of the oxadiazole ring.

- Benzamide Formation : The oxadiazole is then coupled with benzylamine to form the final product.

Anticancer Activity

Recent studies have shown that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance:

- In vitro studies demonstrated that 4-benzyl-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide displayed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC values were reported in the low micromolar range, indicating potent activity .

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.6 |

| A549 (Lung Cancer) | 7.2 |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

- It exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

The proposed mechanism for its anticancer activity involves:

- Induction of apoptosis through the activation of caspases.

- Inhibition of cell proliferation via cell cycle arrest at the G2/M phase.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzamide and oxadiazole moieties significantly influence biological activity:

- Substituents on the phenyl ring enhance lipophilicity and improve cellular uptake.

- The presence of electron-withdrawing groups (e.g., methylsulfonyl) contributes to increased potency against cancer cells by stabilizing the compound's active conformation.

Case Studies

A notable case study involved the evaluation of similar oxadiazole derivatives in clinical settings:

- Study on Anticancer Efficacy : In a preclinical trial involving xenograft models, derivatives similar to 4-benzyl-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide showed promising results in reducing tumor size without significant toxicity .

- Antimicrobial Screening : Another study assessed various derivatives against a panel of pathogens and found that modifications at the benzamide position led to enhanced antibacterial activity .

Q & A

Q. What are the key structural features of 4-benzyl-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide that influence its biological activity?

The compound features a benzamide core linked to a 1,3,4-oxadiazole ring, with a methylsulfonyl-substituted phenyl group at the 5-position of the oxadiazole. The benzamide moiety enhances hydrogen-bonding interactions with biological targets, while the methylsulfonyl group improves solubility and electron-withdrawing effects, which stabilize binding to enzymes or receptors. The oxadiazole ring contributes rigidity and π-π stacking potential, critical for target affinity . Structural analogs with alternative substituents (e.g., 4-methylsulfonyl vs. 3-methylsulfonyl) show reduced potency, highlighting the importance of substitution patterns .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Synthesis typically involves:

- Step 1 : Cyclization of a hydrazide intermediate with a carboxylic acid derivative (e.g., 3-(methylsulfonyl)benzoic acid) under dehydrating conditions (e.g., POCl₃ or PCl₅) to form the 1,3,4-oxadiazole ring .

- Step 2 : Coupling the oxadiazole intermediate with 4-benzylbenzamide via amide bond formation using coupling agents like EDCI/HOBt . Key reaction parameters include temperature control (60–80°C for cyclization) and solvent selection (e.g., DMF or THF). Yields range from 26–58% depending on purification methods (e.g., column chromatography or recrystallization) .

Q. What are the primary biological targets and mechanisms of action studied for this compound?

The compound has shown activity against kinases , microbial enzymes , and apoptotic regulators . For example:

- Ca²⁺/calmodulin-dependent enzymes : Inhibits activity through competitive binding at the ATP-binding site, with IC₅₀ values in the low micromolar range .

- Antimicrobial targets : Disrupts fungal CYP51 (sterol 14α-demethylase) via coordination with the heme iron, similar to azole antifungals .

- Cancer-related pathways : Induces apoptosis in leukemia cell lines (e.g., HL-60) by modulating Bcl-2/Bax ratios .

Advanced Research Questions

Q. How do variations in substitution patterns on the phenyl ring affect the compound's binding affinity to molecular targets?

Substitution at the 3-position of the phenyl ring (e.g., methylsulfonyl vs. methoxy) significantly impacts target selectivity. For instance:

- Methylsulfonyl groups enhance binding to hydrophobic pockets in kinases due to their electron-withdrawing and polar surface area properties .

- Chloro or fluoro substituents at the 4-position improve metabolic stability but reduce solubility, as seen in analogs with logP values >5.0 . Comparative studies using analogs (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) reveal up to 10-fold differences in IC₅₀ values, emphasizing the need for substituent optimization .

Q. What methodologies are recommended for resolving contradictions in biological activity data across different studies?

To address discrepancies:

- Dose-response validation : Re-evaluate activity across a wider concentration range (e.g., 0.1–100 µM) to confirm potency thresholds .

- Structural analogs : Test derivatives with incremental modifications (e.g., methyl → ethyl groups) to isolate substituent effects .

- In silico docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and compare with crystallographic data (e.g., PDB ID: 5NY3) .

Q. How can computational modeling be integrated with experimental data to optimize pharmacokinetic properties?

- ADMET profiling : Predict logP, solubility, and CYP450 interactions using tools like SwissADME. For example, Lipinski’s Rule of Five compliance (e.g., logP <5) ensures oral bioavailability .

- Structure-based design : Modify substituents (e.g., replacing methylsulfonyl with morpholinosulfonyl) to enhance target engagement, guided by X-ray co-crystallography data of enzyme-inhibitor complexes .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthetic targets .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in oxadiazole derivatives?

- Systematic substitution : Synthesize analogs with variations in the benzamide (e.g., 4-fluoro vs. 4-chloro) and oxadiazole (e.g., thiadiazole vs. oxadiazole) moieties .

- Biological screening : Test against a panel of targets (e.g., kinases, microbial enzymes) to identify selectivity trends. For example, oxadiazoles with bulky substituents show higher selectivity for fungal CYP51 over human isoforms .

- Thermodynamic profiling : Measure ΔG of binding via isothermal titration calorimetry (ITC) to quantify substituent contributions .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- pH stability : The methylsulfonyl group confers stability in acidic conditions (pH 2–6), but the oxadiazole ring may hydrolyze under strongly basic conditions (pH >10) .

- Thermal degradation : Store at −20°C in anhydrous DMSO to prevent decomposition. Thermal gravimetric analysis (TGA) shows stability up to 150°C .

- Light sensitivity : Protect from UV exposure to avoid photooxidation of the benzamide moiety .

Methodological Notes

- Synthesis Optimization : Use continuous flow reactors for scalable production, reducing side reactions via precise temperature control .

- Purity Validation : Employ HPLC (C18 columns, acetonitrile/water gradient) with retention time matching (e.g., 12.7–13.3 minutes) and ≥95% purity thresholds .

- Biological Assays : Include positive controls (e.g., fluconazole for antifungal studies) and validate cytotoxicity in non-cancerous cell lines (e.g., HEK-293) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.